molecular formula C10H5F3N2 B1388414 6-(trifluoromethyl)-1H-indole-5-carbonitrile CAS No. 1186404-61-4

6-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B1388414
CAS RN: 1186404-61-4
M. Wt: 210.15 g/mol
InChI Key: YMIVDGGJBSXDRI-UHFFFAOYSA-N
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Description

“6-(trifluoromethyl)-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C9H6F3N . It’s part of a class of compounds known as trifluoromethylated indoles .


Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-indole-5-carbonitrile” includes a trifluoromethyl group (CF3) attached to an indole ring . The exact 3D conformation of the molecule could not be retrieved.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.15 g/mol . Other physical and chemical properties could not be retrieved.

Scientific Research Applications

Medicinal Chemistry

Compounds with trifluoromethyl groups, such as 6-(trifluoromethyl)-1H-indole-5-carbonitrile , are often explored for their potential in medicinal chemistry due to their ability to inhibit enzymes like acetylcholinesterase and monoamine oxidases . These properties make them candidates for drug development in treating conditions related to enzyme dysregulation.

Biochemistry

In biochemistry, these compounds can be used to study enzyme interactions and mechanisms. Their unique structure allows them to bind with specific enzymes, providing insights into enzyme function and potential points of therapeutic intervention .

Pharmacology

The trifluoromethyl group is known to enhance the pharmacokinetic properties of pharmaceuticals. Therefore, 6-(trifluoromethyl)-1H-indole-5-carbonitrile could be utilized in pharmacological research to develop drugs with improved efficacy and stability .

Fluorescence Probing

Trifluoromethylated compounds have been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. Such complexes can be applied in fluorescence probing and studies related to microsecond diffusion and dynamics of membranes .

Liquid Crystal Research

The structural properties of 6-(trifluoromethyl)-1H-indole-5-carbonitrile make it a potential candidate for use in liquid crystal intermediates, which are crucial for the development of liquid crystal displays (LCDs) .

Neurology

Compounds containing trifluoromethyl groups have been studied for their effects on neurotransmitter receptors, such as CGRP receptor antagonists, which are relevant in pain pathways and conditions like migraines .

Cell Biology

These compounds can also be involved in research related to cell proliferation, apoptosis, motility, invasion, and glucose metabolism due to their influence on lipid kinases like PI3Ks .

Vitamin B3 Derivatives

As derivatives of nicotinamide (vitamin B3), such compounds can be studied for their biochemical and physiological effects, potentially contributing to nutritional science and metabolism research.

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)8-4-9-6(1-2-15-9)3-7(8)5-14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVDGGJBSXDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-indole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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